Spinosad 10 microg/mL in Acetonitrile
Overview
Description
Spinosad 10 microg/mL in Acetonitrile is an insecticide derived from the fermentation of the bacterium Saccharopolyspora spinosa. It is a mixture of two main components, spinosyn A and spinosyn D, which belong to the spinosyn family of compounds. This compound is known for its effectiveness against a wide range of insect pests and is used in both agricultural and veterinary applications .
Mechanism of Action
Target of Action
Spinosad, also known as SCHEMBL22966, DB08823, or MS-32180, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system of insects .
Mode of Action
Spinosad acts by causing neuronal hyperexcitation in insects . It achieves this by altering the function of the nicotinic acetylcholine receptors . This alteration leads to involuntary muscle contractions, paralysis, and ultimately death of the insect .
Biochemical Pathways
The primary biochemical pathway affected by Spinosad involves the neurotransmitter acetylcholine . By interacting with the nicotinic acetylcholine receptors, Spinosad disrupts the normal functioning of the nervous system in insects . The downstream effects include neuronal hyperexcitation, leading to paralysis and death .
Pharmacokinetics
Spinosad is used topically and is not absorbed systemically following topical application . This means that it remains at the site of application, exerting its effects locally .
Result of Action
The result of Spinosad’s action is the death of the insect . By causing neuronal hyperexcitation, it induces involuntary muscle contractions and paralysis . This leads to the death of the insect, thereby effectively treating infestations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spinosad 10 microg/mL in Acetonitrile is produced through the fermentation of Saccharopolyspora spinosa in a nutrient-rich medium. The fermentation process involves the use of corn solids, soybean flour, and cottonseed flour as substrates. After fermentation, the spinosyns are extracted and purified through a series of solvent extractions and recrystallizations .
Industrial Production Methods
Industrial production of spinosad involves large-scale fermentation in bioreactors, followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient concentration, are carefully controlled to maximize the yield of spinosyns. The extracted spinosyns are then formulated into various commercial products .
Chemical Reactions Analysis
Types of Reactions
Spinosad 10 microg/mL in Acetonitrile undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Hydrolysis: this compound is susceptible to hydrolysis under acidic or basic conditions.
Photodegradation: This compound degrades when exposed to light.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Photodegradation: Exposure to UV light or sunlight.
Major Products Formed
The major products formed from these reactions include various spinosyn metabolites, which may have different levels of insecticidal activity compared to the parent compound .
Scientific Research Applications
Spinosad 10 microg/mL in Acetonitrile has a wide range of scientific research applications, including:
Agriculture: Used as an insecticide to control pests in crops such as fruits, vegetables, and grains.
Veterinary Medicine: Used to control external parasites on livestock and pets.
Public Health: Used in the control of disease vectors such as mosquitoes and flies.
Biological Research:
Comparison with Similar Compounds
Similar Compounds
Spinetoram: A second-generation spinosyn insecticide with enhanced potency and faster action.
Avermectins: Another class of macrocyclic lactone insecticides with a different mode of action.
Milbemycins: Similar to avermectins, used in both agricultural and veterinary applications
Uniqueness of Spinosad 10 microg/mL in Acetonitrile
This compound is unique due to its natural origin, broad-spectrum activity, and low environmental impact. It is effective against a wide range of insect pests while being relatively safe for non-target organisms, including beneficial insects, mammals, and birds. Its unique mode of action also reduces the likelihood of resistance development compared to other insecticides .
Properties
IUPAC Name |
(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione;(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H67NO10.C41H65NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42;1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3;14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+;22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34+,36+,38+,39-,40-,41+/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLRKDZMHNBDQS-SGSTVUCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C.CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C.CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H132N2O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1477.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
801.515°C | |
Record name | Spinosad | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08823 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
not soluble. | |
Record name | Spinosad | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08823 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Spinosad is a mixture of spinosyn A and spinosyn D in a 5:1 ratio. This combination causes neuronal hyperexcitation through mostly alteration of nicotinic acetylcholine receptors, which ultimately leads to lice paralysis and death. | |
Record name | Spinosad | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08823 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
168316-95-8 | |
Record name | Spinosad | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08823 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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